

Pritelivir for Acyclovir-Resistant Herpes Simplex Virus Infections: A Technical Guide

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Compound of Interest

Compound Name: Pritelivir

Cat. No.: B1678233

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Introduction

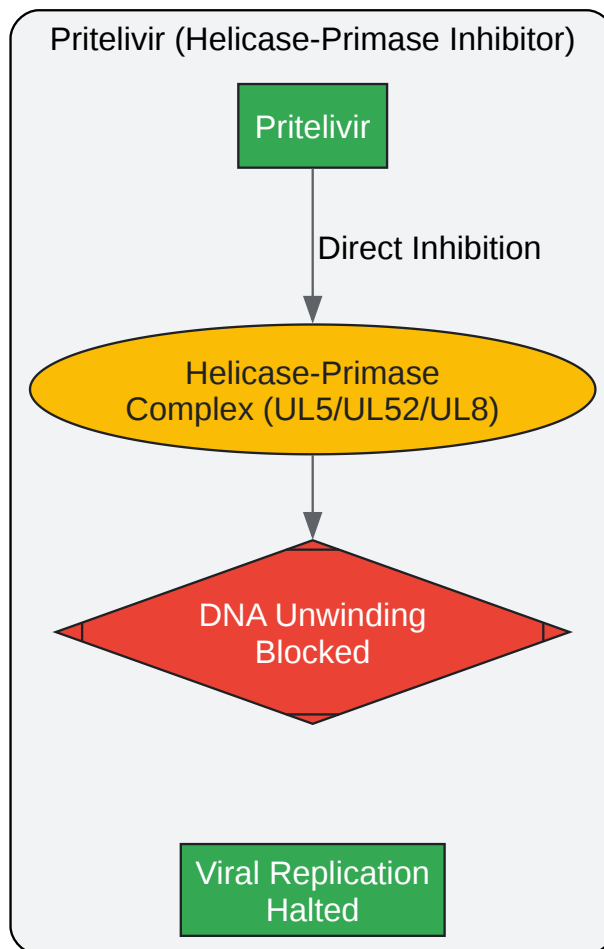
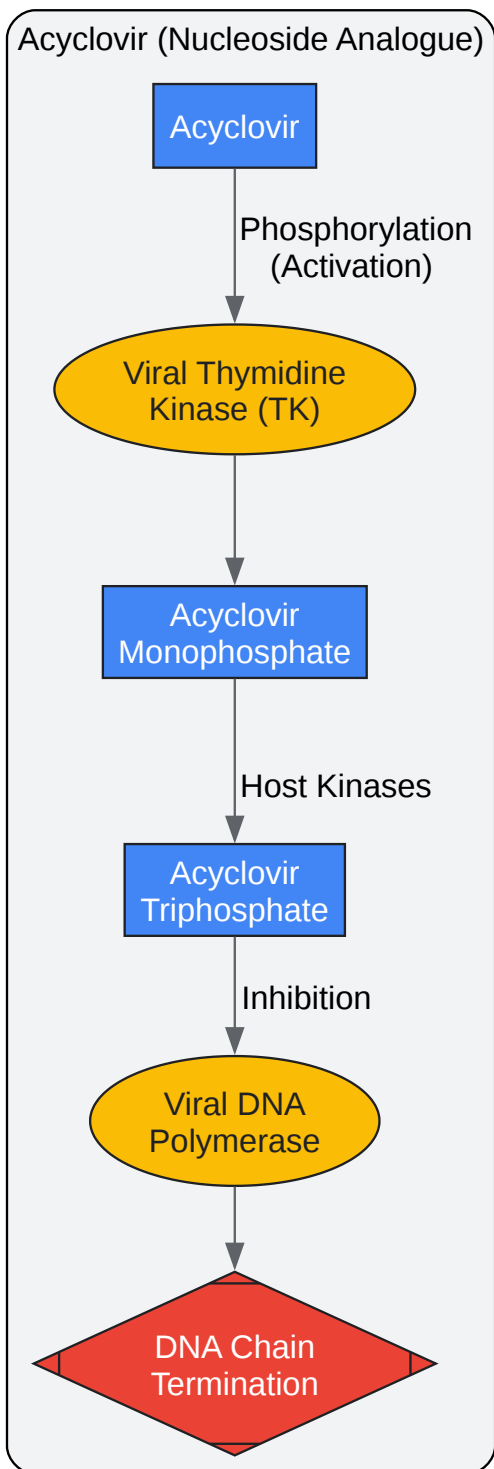
Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are ubiquitous, leading to a range of mucocutaneous diseases. In immunocompromised individuals, such as transplant recipients or those with HIV, HSV can cause severe, progressive, and life-threatening conditions. The standard of care for decades has been nucleoside analogues, with acyclovir being the cornerstone of therapy. However, the emergence of acyclovir-resistant (ACV-R) HSV strains, primarily through mutations in the viral thymidine kinase (TK) gene, presents a significant clinical challenge.^{[1][2]} These resistant infections often necessitate the use of second-line agents like foscarnet, which can be limited by significant toxicities, particularly nephrotoxicity.^[1] **Pritelivir** (formerly AIC316 or BAY 57-1293) is a first-in-class antiviral agent that offers a novel approach to treating HSV infections, particularly those resistant to conventional therapies.^{[1][3]} Developed by AiCuris Anti-infective Cures AG, it has shown potent activity against both HSV-1 and HSV-2, including ACV-R isolates.^{[4][5]} This guide provides an in-depth technical overview of **Pritelivir**'s development, mechanism, and clinical data for the treatment of acyclovir-resistant HSV infections.

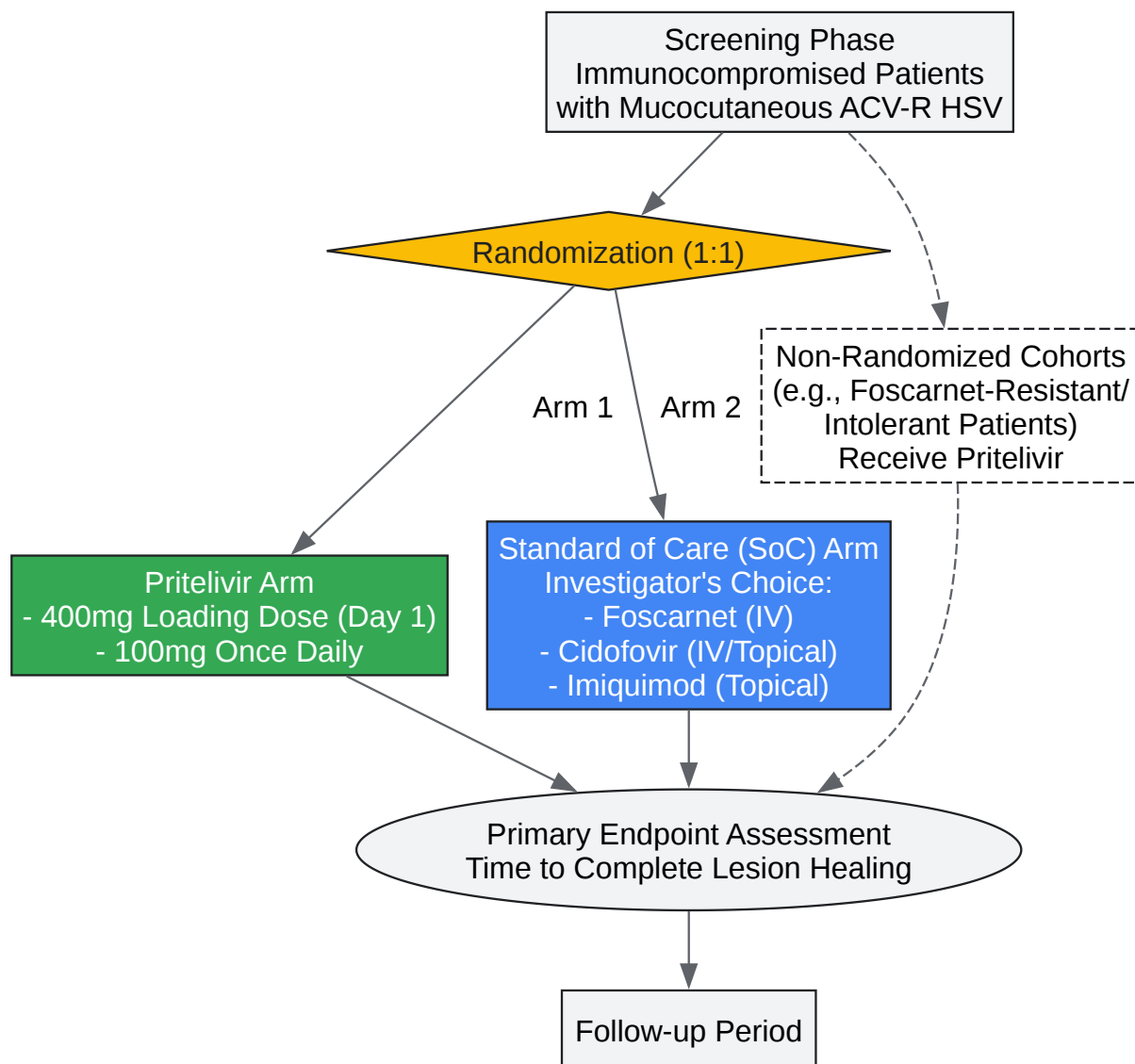
Mechanism of Action: A Novel Target in HSV Replication

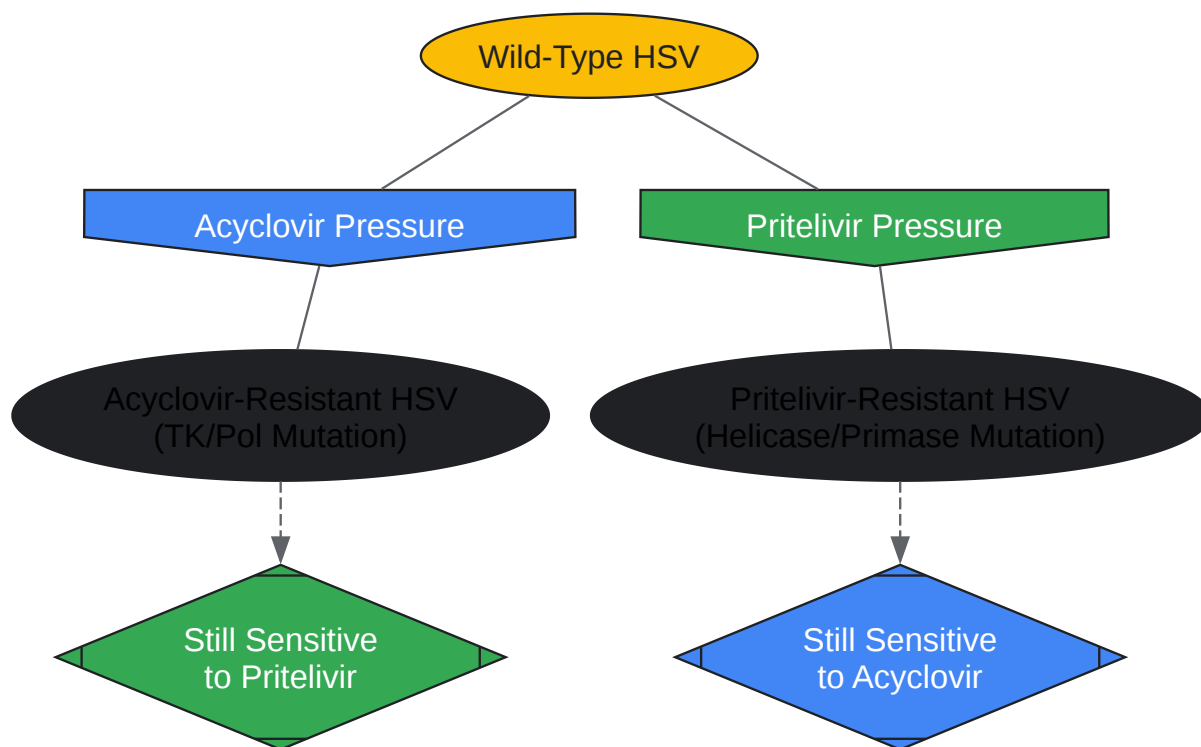
Unlike nucleoside analogues that target the viral DNA polymerase, **Pritelivir** inhibits the viral helicase-primase complex.^{[5][6]} This complex, a heterotrimer composed of proteins encoded by the UL5 (helicase), UL52 (primase), and UL8 genes, is essential for unwinding the double-

stranded viral DNA and synthesizing RNA primers to initiate DNA replication.[1][2] By binding to and inhibiting this complex, **Pritelivir** effectively halts viral DNA synthesis at a very early stage. [5][6]

Crucially, **Pritelivir**'s activity is independent of the viral thymidine kinase, the enzyme required to activate acyclovir.[2][7][8] This fundamental difference in mechanism means that the most common mutations conferring acyclovir resistance do not affect **Pritelivir**'s efficacy, thus preventing cross-resistance between the two drug classes.[1][2][5]







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